![molecular formula C25H31FN2O2 B6062672 1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide](/img/structure/B6062672.png)
1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H31FN2O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.23695640 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Inotropic Activity
A study by Liu et al. (2009) synthesized a series of compounds including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, and evaluated them for positive inotropic activity. This compound exhibited significant activity, showing an increase in stroke volume in isolated rabbit-heart preparations, indicating its potential for cardiac applications (Liu et al., 2009).
Anticholinesterase Activity
Ghanei-Nasab et al. (2016) synthesized a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and assessed them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). They found significant activity toward AChE, suggesting potential for treating neurodegenerative disorders (Ghanei-Nasab et al., 2016).
Antimicrobial Activities
Pouramiri et al. (2017) synthesized a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating antibacterial effects against both Gram-negative and Gram-positive bacteria. This indicates potential applications in developing new antibacterial agents (Pouramiri et al., 2017).
Radiosynthesis and Imaging Agents
Labas et al. (2009) described the radiosynthesis of a compound with potential as an imaging agent for positron emission tomography, highlighting its application in medical diagnostics (Labas et al., 2009).
Synthesis for Pharmaceutical Ingredients
Rousselin et al. (2015) described the synthesis of a compound as a building block in creating an active pharmaceutical ingredient for the medication dl-nebivolol, showing its role in pharmaceutical manufacturing (Rousselin et al., 2015).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2/c1-17-8-9-20-22(15-25(2,3)30-23(20)14-17)27-24(29)18-10-12-28(13-11-18)16-19-6-4-5-7-21(19)26/h4-9,14,18,22H,10-13,15-16H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAIGSBPXBXCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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